molecular formula C13H12N2O4S B2914190 2-{[(Benzyloxy)carbonyl](methyl)amino}-1,3-thiazole-4-carboxylic acid CAS No. 1861728-57-5

2-{[(Benzyloxy)carbonyl](methyl)amino}-1,3-thiazole-4-carboxylic acid

Cat. No.: B2914190
CAS No.: 1861728-57-5
M. Wt: 292.31
InChI Key: VQAUPSXFAYDLHC-UHFFFAOYSA-N
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Description

2-{(Benzyloxy)carbonylamino}-1,3-thiazole-4-carboxylic acid is a complex organic compound that features a thiazole ring, a benzyloxycarbonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Benzyloxy)carbonylamino}-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the benzyloxycarbonyl and carboxylic acid groups. One common method involves the reaction of 2-aminothiazole with benzyl chloroformate under basic conditions to introduce the benzyloxycarbonyl group. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or ester hydrolysis .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-{(Benzyloxy)carbonylamino}-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-{(Benzyloxy)carbonylamino}-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(Benzyloxy)carbonylamino}-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other sites on the molecule. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Benzyloxy)carbonylamino}-1,3-thiazole-4-carboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications. This makes it particularly valuable in the synthesis of complex molecules and the study of biochemical processes .

Properties

IUPAC Name

2-[methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-15(12-14-10(8-20-12)11(16)17)13(18)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAUPSXFAYDLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CS1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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